

# Proper Disposal of Propoxyphene Napsylate in a Laboratory Setting

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## Compound of Interest

Compound Name: *Propoxyphene napsylate*

Cat. No.: *B107865*

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## IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of **propxyphene napsylate**, a Schedule IV controlled substance, is strictly regulated by both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Researchers, scientists, and drug development professionals must adhere to these federal regulations, as well as any applicable state and local rules, to ensure safety, prevent diversion, and protect the environment. The following procedures provide a direct, step-by-step guide for the compliant disposal of **propxyphene napsylate** from a registered laboratory or research facility.

## Core Principles of Compliant Disposal:

- Non-Retrievable State: The primary DEA mandate is that the controlled substance must be rendered "non-retrievable." This means it must be permanently altered in its physical or chemical state, making it unusable for all practical purposes.[\[1\]](#)
- No Sewering: Under the EPA's regulations for hazardous pharmaceutical waste (40 CFR Part 266 Subpart P), the flushing or drain disposal of pharmaceutical waste is strictly prohibited.[\[2\]](#)
- Documentation: All disposal activities for controlled substances must be meticulously documented and records maintained for a minimum of two years.[\[3\]](#)

## Step-by-Step Disposal Protocol

This protocol outlines the two primary compliant pathways for the disposal of unwanted, expired, or contaminated **propoxyphene napsylate** from a DEA-registered research facility.

## Pathway 1: Transfer to a DEA-Registered Reverse Distributor

This is the most common and recommended method for laboratories. A reverse distributor is an entity registered with the DEA to acquire and arrange for the disposal of controlled substances.

- Identify a Reverse Distributor: Select a reverse distributor that is authorized to handle Schedule IV controlled substances.
- Segregate and Inventory: Securely store the **propoxyphene napsylate** waste, segregated from other chemical waste. Conduct an accurate inventory of the material designated for disposal.
- Document the Transfer:
  - For Schedule III-V substances like **propoxyphene napsylate**, the transfer is documented via an invoice, which must contain the drug name, dosage form, strength, quantity, and date of transfer.[\[4\]](#)
  - The reverse distributor will issue a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to the researcher upon destruction of the material.
- Record Keeping: Maintain all records of the transfer, including the invoice and the DEA Form 41, for at least two years.[\[3\]](#)

## Pathway 2: On-Site Destruction

On-site destruction is permissible but requires strict adherence to DEA protocols to render the substance non-retrievable.

- Verify Waste Classification: Before on-site disposal, the generator must determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). Propoxyphene is not a P- or U-listed waste.[\[5\]](#)[\[6\]](#) Therefore, it would only be a characteristic hazardous waste if it is ignitable, corrosive, reactive, or toxic. As a solid, it is

unlikely to meet these characteristics. However, the final determination is the responsibility of the generator.

- Select a Destruction Method: Choose a DEA-compliant method that will render the **propoxyphene napsylate** non-retrievable. Permissible methods for researchers include:
  - Chemical Digestion: Utilize commercially available activated charcoal-based systems (e.g., Rx Destroyer™ or DRUGBUSTER®).[1] These systems contain a chemical slurry that denatures the active pharmaceutical ingredient.
  - Inertization: Mix the **propoxyphene napsylate** powder with a bulky, inert material such as latex paint and allow the mixture to solidify.[1]
- Execute and Witness Destruction:
  - The entire on-site destruction process must be witnessed by at least two authorized employees of the DEA-registered facility.
- Complete DEA Form 41:
  - The "Registrants Inventory of Drugs Surrendered" (DEA Form 41) must be completed to document the on-site destruction.[1] This form requires information on the drug, quantity, and method of destruction, along with the signatures of the two witnesses.
- Record Keeping and Final Disposal:
  - Retain a copy of the completed DEA Form 41 for a minimum of five years.[1]
  - After the controlled substance has been rendered non-retrievable, the resulting mixture (e.g., the solidified paint or the charcoal slurry container) can be disposed of as non-hazardous solid waste, provided the original material was not determined to be RCRA hazardous waste.

## Data Presentation: Regulatory and Procedural Summary

The following table summarizes the key logistical and regulatory requirements for the proper disposal of **propoxyphene napsylate**.

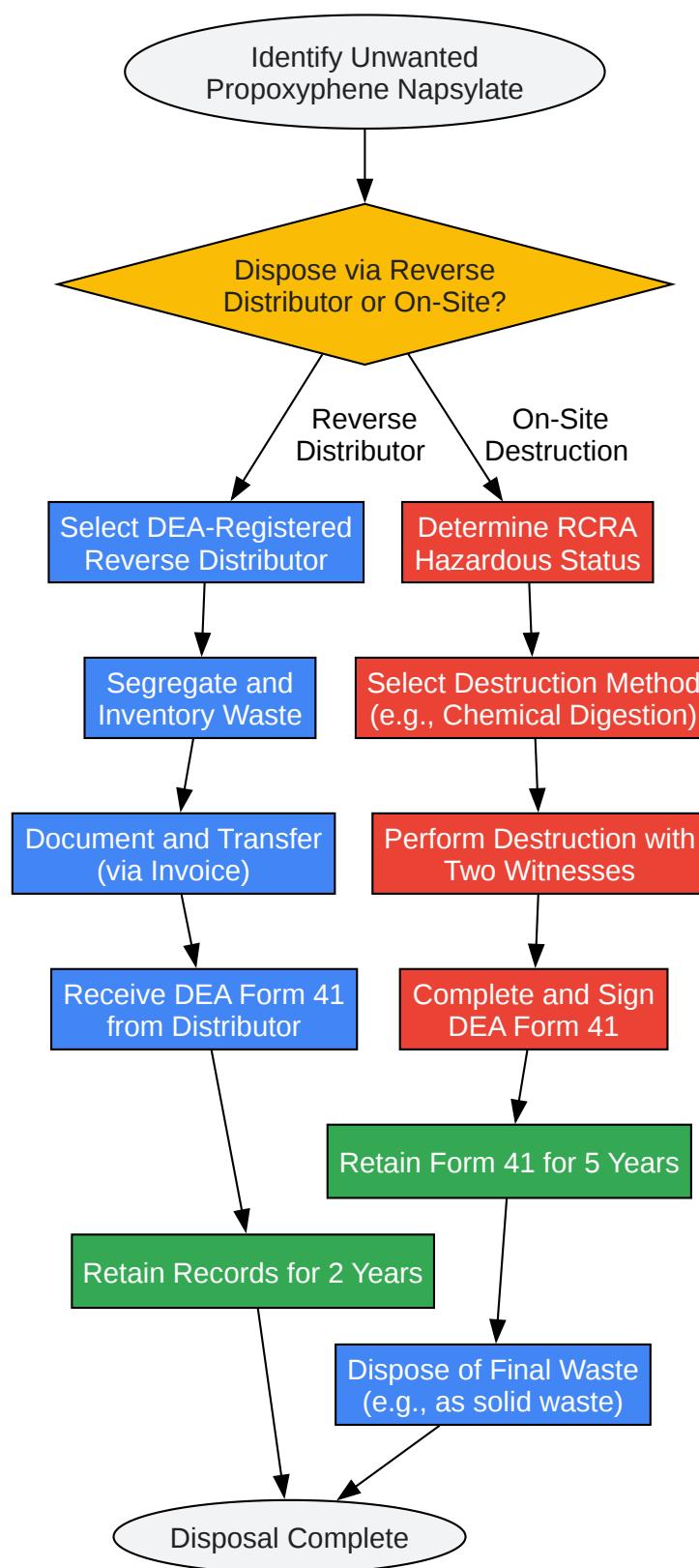
Requirement	Pathway 1: Reverse Distributor	Pathway 2: On-Site Destruction
Primary DEA Form	Invoice (for transfer); DEA Form 41 (issued by distributor)	DEA Form 41 (completed by registrant)
Witness Requirement	N/A for transfer to distributor	Minimum of two authorized employees
"Non-Retrievable" Action	Performed by the reverse distributor	Performed by the registrant
Record Retention	2 years for transfer records <sup>[3]</sup>	5 years for DEA Form 41 <sup>[1]</sup>
EPA Compliance	Handled by the reverse distributor	Generator responsible for waste characterization
Common Method	Transfer of waste material	Chemical digestion or inertization <sup>[1]</sup>

## Experimental Protocols

Specific, peer-reviewed experimental protocols for the chemical destruction of **propoxyphene napsylate** are not readily available in public literature. The accepted procedures focus on rendering the substance non-retrievable through commercially available systems or irreversible physical encapsulation, rather than novel chemical degradation pathways. The methodologies provided by commercial chemical digestion products should be followed precisely as directed by the manufacturer.

## Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of **propoxyphene napsylate** in a research setting.

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Caption: Disposal workflow for **propoxyphene napsylate**.

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